molecular formula C20H14BrN3O5S B4290866 2-(benzylthio)-N-(4-bromophenyl)-4,6-dinitrobenzamide

2-(benzylthio)-N-(4-bromophenyl)-4,6-dinitrobenzamide

Cat. No. B4290866
M. Wt: 488.3 g/mol
InChI Key: BVOKBVRVWIUXBI-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-bromophenyl)-4,6-dinitrobenzamide is a compound that belongs to the family of dinitrobenzamide derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.

Scientific Research Applications

Synthetic Chemistry and Organic Compounds

A study by Zlotin et al. (2000) explored the synthesis of 4,6-dinitro-1,2-benzisothiazol-3-ones from 2-benzylthio-4,6-dinitrobenzamides. This process involved cyclization using SO(2)Cl(2) in CH(2)Cl(2) at room temperature, leading to the production of heterocycles. These heterocycles could then be alkylated, yielding a mix of O- and N-alkylated products. The study further investigated the oxidation and chlorination of these compounds, contributing to the understanding of synthetic routes in organic chemistry (Zlotin et al., 2000).

Antimicrobial and Antitubercular Agents

In 2019, Ravichandiran et al. synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, which included compounds structurally related to 2-(benzylthio)-N-(4-bromophenyl)-4,6-dinitrobenzamide. These compounds were tested against various human cancer cell lines and showed potent cytotoxic activity, indicating potential for anticancer applications. The study highlighted the significance of such compounds in developing new therapeutic agents (Ravichandiran et al., 2019).

Drug Synthesis and Imaging Agents

The synthesis of imaging agents, like serotonin transporter imaging agents, has been explored using derivatives of 2-(benzylthio)-N-(4-bromophenyl)-4,6-dinitrobenzamide. Shiue et al. (2003) synthesized analogs for this purpose, highlighting the potential of these compounds in developing diagnostic tools in medical imaging (Shiue et al., 2003).

Biosensors and Analytical Chemistry

The application of these compounds in the field of biosensors and analytical chemistry has been investigated. For instance, a study by Karimi-Maleh et al. (2014) involved using a modified electrode incorporating a related compound for the electrocatalytic determination of glutathione and piroxicam. This development in biosensors emphasizes the compound's utility in sensitive and specific detection applications (Karimi-Maleh et al., 2014).

properties

IUPAC Name

2-benzylsulfanyl-N-(4-bromophenyl)-4,6-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O5S/c21-14-6-8-15(9-7-14)22-20(25)19-17(24(28)29)10-16(23(26)27)11-18(19)30-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKBVRVWIUXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2C(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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